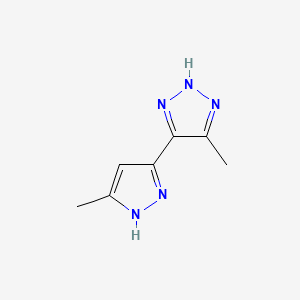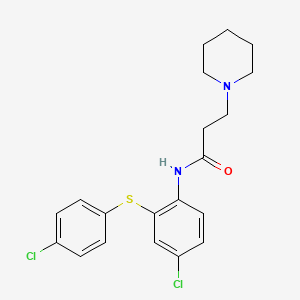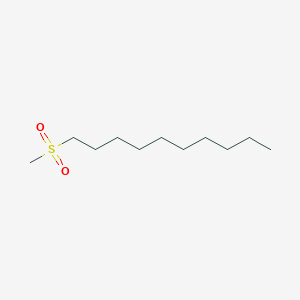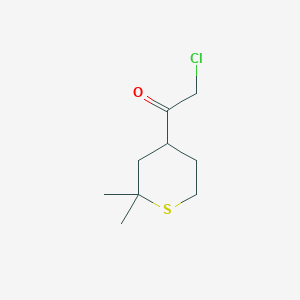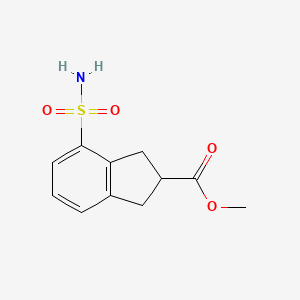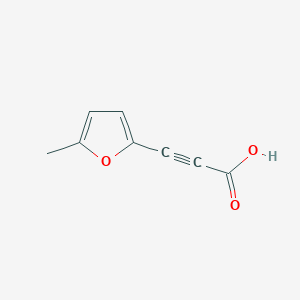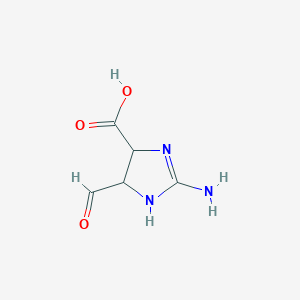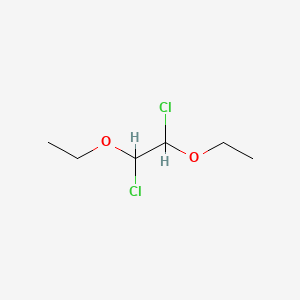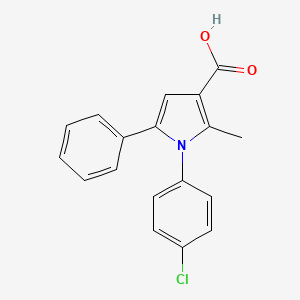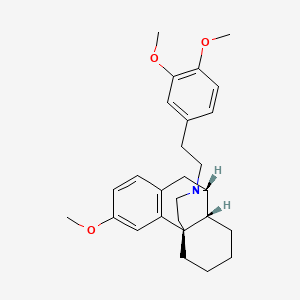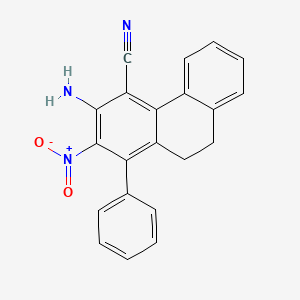
1,2-Dimethylpiperidine-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethylpiperidine-4-carbaldehyde is an organic compound that belongs to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of two methyl groups at the 1 and 2 positions and an aldehyde group at the 4 position of the piperidine ring. It is used in various chemical syntheses and has applications in pharmaceuticals and other industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethylpiperidine-4-carbaldehyde can be synthesized through multi-component reactions involving aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol . The reaction is catalyzed by dual-functional ionic liquids, which provide mild and clean reaction conditions, resulting in good yields and easy work-ups .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yields and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethylpiperidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1,2-Dimethylpiperidine-4-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Dimethylpiperidine-4-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The piperidine ring can also interact with receptors and ion channels, affecting their function .
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethylpiperidine-4-carbaldehyde: Similar structure but with methyl groups at the 1 and 4 positions.
Piperidine: The parent compound without any substituents.
2,6-Dimethylpiperidine: Similar structure but with methyl groups at the 2 and 6 positions.
Uniqueness
1,2-Dimethylpiperidine-4-carbaldehyde is unique due to the specific positioning of its methyl and aldehyde groups, which confer distinct chemical reactivity and biological activity compared to other piperidine derivatives .
Properties
CAS No. |
74169-82-7 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1,2-dimethylpiperidine-4-carbaldehyde |
InChI |
InChI=1S/C8H15NO/c1-7-5-8(6-10)3-4-9(7)2/h6-8H,3-5H2,1-2H3 |
InChI Key |
XKSQGLRYBSCBFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCN1C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


